molecular formula C8H2ClIN2S B1353972 7-Chloro-2-iodothieno[3,2-B]pyridine-6-carbonitrile CAS No. 700844-17-3

7-Chloro-2-iodothieno[3,2-B]pyridine-6-carbonitrile

Cat. No.: B1353972
CAS No.: 700844-17-3
M. Wt: 320.54 g/mol
InChI Key: HBPJFJXTHHLWAZ-UHFFFAOYSA-N
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Description

7-Chloro-2-iodothieno[3,2-B]pyridine-6-carbonitrile is a heterocyclic organic compound with the molecular formula C8H2ClIN2S and a molecular weight of 320.54 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-2-iodothieno[3,2-B]pyridine-6-carbonitrile typically involves the iodination of 7-chlorothieno[3,2-B]pyridine-6-carbonitrile. This process can be carried out using iodine and a suitable oxidizing agent under controlled conditions . The reaction conditions often include maintaining a specific temperature and pH to ensure the desired product yield.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions: 7-Chloro-2-iodothieno[3,2-B]pyridine-6-carbonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced depending on the reagents and conditions used.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and a base such as potassium carbonate (K2CO3).

    Oxidation Reactions: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the iodine atom .

Scientific Research Applications

7-Chloro-2-iodothieno[3,2-B]pyridine-6-carbonitrile has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-Chloro-2-iodothieno[3,2-B]pyridine-6-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

  • 2-Iodo-7-chlorothieno[3,2-B]pyridine-6-carbonitrile
  • 7-Chlorothieno[3,2-B]pyridine-6-carbonitrile

Comparison: Compared to similar compounds, 7-Chloro-2-iodothieno[3,2-B]pyridine-6-carbonitrile is unique due to the presence of both chlorine and iodine atoms, which can influence its reactivity and biological activity. This dual halogenation can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in various applications.

Properties

IUPAC Name

7-chloro-2-iodothieno[3,2-b]pyridine-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2ClIN2S/c9-7-4(2-11)3-12-5-1-6(10)13-8(5)7/h1,3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBPJFJXTHHLWAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC2=C(C(=CN=C21)C#N)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2ClIN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90433929
Record name 7-CHLORO-2-IODOTHIENO[3,2-B]PYRIDINE-6-CARBONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90433929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

700844-17-3
Record name 7-CHLORO-2-IODOTHIENO[3,2-B]PYRIDINE-6-CARBONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90433929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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